molecular formula C9H10BrNO2 B2743951 N-(3-Bromophenyl)glycine methyl ester CAS No. 126689-75-6

N-(3-Bromophenyl)glycine methyl ester

Cat. No. B2743951
Key on ui cas rn: 126689-75-6
M. Wt: 244.088
InChI Key: RNUPNFJZQXITID-UHFFFAOYSA-N
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Patent
US04985427

Procedure details

A mixture of 3-bromoaniline (88.6 g), methyl chloroacetate (44 ml), sodium acetate trihydrate (114 g) and methanol (70 ml) was heated under reflux for 18 h. The mixture was poured into water (500 ml) and extracted with dichloromethane (3×250 ml). The combined, dried organic extracts were evaporated and the residue was treated with 10% concentrated sulphuric acid in methanol (250 ml). After 3 h the solution was poured carefully into 8% sodium bicarbonate (1200 ml). The resulting solid was filtered off, dissolved in dichloromethane (1000 ml), and this solution was dried and evaporated to give a solid (94 g). A portion of this solid (1 g) was purified by FCC eluting with System A (1:1) to give a semi-solid which was recrystallised from System A to give the title compound, m.p. 66°-68°.
Quantity
88.6 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].Cl[CH2:10][C:11]([O:13][CH3:14])=[O:12].O.O.O.C([O-])(=O)C.[Na+].CO>O>[CH3:14][O:13][C:11](=[O:12])[CH2:10][NH:5][C:4]1[CH:6]=[CH:7][CH:8]=[C:2]([Br:1])[CH:3]=1 |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
88.6 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
44 mL
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
114 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
70 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×250 ml)
CUSTOM
Type
CUSTOM
Details
dried organic extracts were evaporated
ADDITION
Type
ADDITION
Details
the residue was treated with 10% concentrated sulphuric acid in methanol (250 ml)
ADDITION
Type
ADDITION
Details
After 3 h the solution was poured carefully into 8% sodium bicarbonate (1200 ml)
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane (1000 ml)
CUSTOM
Type
CUSTOM
Details
this solution was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(CNC1=CC(=CC=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 94 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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